![molecular formula C20H38O4Zn B12555386 Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]- CAS No. 153077-84-0](/img/structure/B12555386.png)
Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]-: is a zinc complex with the chemical formula C18H34O4Zn . This compound is known for its unique structure, where zinc is coordinated with two 5-(2,2-dimethyl-1-oxopropoxy)pentyl ligands. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]- typically involves the reaction of zinc salts with 5-(2,2-dimethyl-1-oxopropoxy)pentyl ligands. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired complex.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory synthesis. The process includes the purification of the product through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]- can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.
Reduction: It can be reduced to form zinc metal and the corresponding reduced ligands.
Substitution: The ligands can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Zinc oxide and oxidized organic by-products.
Reduction: Zinc metal and reduced organic ligands.
Substitution: New zinc complexes with substituted ligands.
Scientific Research Applications
Chemistry: In chemistry, Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]- is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions. Its unique structure allows it to facilitate these reactions efficiently.
Biology: The compound has potential applications in biological research, particularly in studying zinc’s role in biological systems. It can be used as a model compound to investigate zinc’s interactions with biomolecules.
Medicine: In medicine, this compound is explored for its potential therapeutic properties, including its use as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry: Industrially, Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]- is used in the production of advanced materials, including coatings and polymers. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]- involves its interaction with molecular targets through coordination chemistry. The zinc center can coordinate with various ligands, facilitating catalytic reactions or biological interactions. The pathways involved include the formation of coordination complexes and the stabilization of reactive intermediates.
Comparison with Similar Compounds
Zinc bis(dimethyldithiocarbamate): A zinc complex used as a fungicide and in rubber vulcanization.
Zinc bis(diethyldithiocarbamate): Another zinc complex with similar applications in agriculture and industry.
Uniqueness: Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]- is unique due to its specific ligand structure, which imparts distinct chemical properties. Unlike other zinc complexes, it offers a combination of stability and reactivity that makes it suitable for specialized applications in research and industry.
Properties
CAS No. |
153077-84-0 |
|---|---|
Molecular Formula |
C20H38O4Zn |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
zinc;pentyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/2C10H19O2.Zn/c2*1-5-6-7-8-12-9(11)10(2,3)4;/h2*1,5-8H2,2-4H3;/q2*-1;+2 |
InChI Key |
PDLQYXSZCXZTCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCCCC[CH2-].CC(C)(C)C(=O)OCCCC[CH2-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dichlorobicyclo[1.1.1]pent-1-ene](/img/structure/B12555304.png)
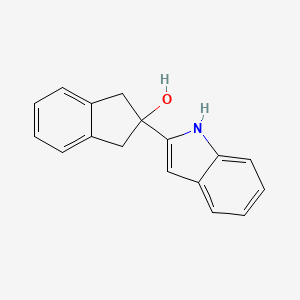
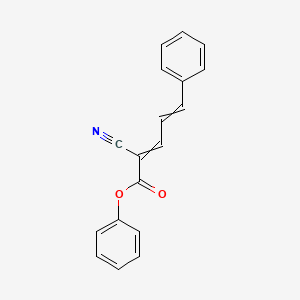
![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
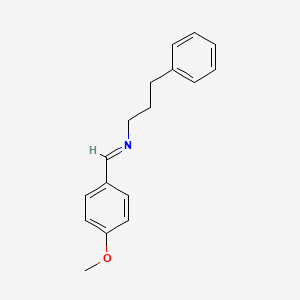
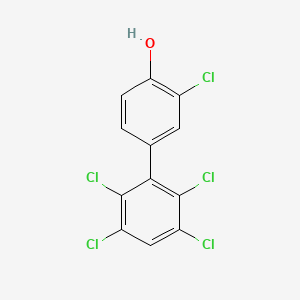


![{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate](/img/structure/B12555329.png)
![3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol](/img/structure/B12555338.png)
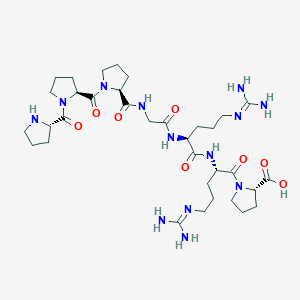
![[4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid](/img/structure/B12555356.png)
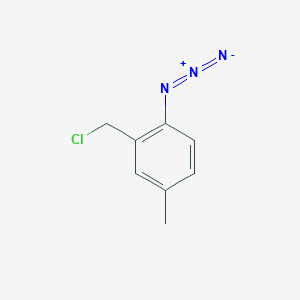
![2-[(Oxan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12555385.png)
